molecular formula C13H16O6 B2904003 Adamantane-1,3,5-tricarboxylic acid CAS No. 213274-89-6

Adamantane-1,3,5-tricarboxylic acid

Cat. No.: B2904003
CAS No.: 213274-89-6
M. Wt: 268.265
InChI Key: IGSDAEDEJRBTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane-1,3,5-tricarboxylic acid is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable stability. This compound features three carboxylic acid groups attached to the adamantane framework, making it a versatile molecule in various scientific and industrial applications .

Mechanism of Action

Target of Action

Adamantane-1,3,5-tricarboxylic acid (ADTA) is a tricarboxylic acid derivative of adamantane, a hydrocarbon with a diamond-like structure

Mode of Action

It is often used in the design and synthesis of new drug delivery systems and surface recognition studies . The tetrahedral symmetry of ADTA provides applications as a hydrogen-bonded organic framework linker and as a dendrimer core .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-1,3,5-tricarboxylic acid typically involves the functionalization of adamantane through carboxylation reactions. One common method includes the oxidation of adamantane derivatives followed by carboxylation using strong oxidizing agents and carboxylating reagents .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. These methods may involve the use of palladium-based catalysts and other transition metals to facilitate the carboxylation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Adamantane-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Adamantane-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Adamantane-1,3,5-tricarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which provides distinct chemical properties and reactivity. This makes it particularly valuable in the design of drug delivery systems and advanced materials .

Properties

IUPAC Name

adamantane-1,3,5-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c14-8(15)11-1-7-2-12(4-11,9(16)17)6-13(3-7,5-11)10(18)19/h7H,1-6H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSDAEDEJRBTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213274-89-6
Record name Adamantane-1,3,5-tricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.